molecular formula C15H23N3O2 B3027346 (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-36-3

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027346
CAS No.: 1286208-36-3
M. Wt: 277.36
InChI Key: BLXINULUCAENHC-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a tert-butyl carbamate group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding the structure-activity relationships of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-4-ylmethyl halide under basic conditions.

    Carbamate Formation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.

    tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate: A structural isomer with the pyridinyl group at a different position.

    tert-Butyl 1-(quinolin-4-ylmethyl)pyrrolidin-3-ylcarbamate: A similar compound with a quinoline ring instead of a pyridine ring.

Uniqueness

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXINULUCAENHC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125896
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-36-3
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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